molecular formula C21H14FN3O2 B11178227 3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

Cat. No.: B11178227
M. Wt: 359.4 g/mol
InChI Key: KUTKIAUFLPAABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide ( 377066-10-9) is a chemical compound with the molecular formula C21H14FN3O2 and a molecular weight of 359.35 g/mol . This synthetic compound is built around a 4-oxo-2-phenylquinazolin-3-yl core, which is a derivative of the privileged quinazolinone scaffold . Quinazolinones are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of biological activities . The 4(3H)-quinazolinone nucleus is a key structural motif found in numerous alkaloids and is a versatile building block for designing pharmacologically active molecules . Research into quinazolinone derivatives has shown they possess potential as anticancer, antimicrobial, anti-inflammatory, and antifungal agents, among other activities . Specifically, novel compounds incorporating the 4-oxoquinazoline structure have been rationally designed and evaluated as potent inhibitors of histone deacetylases (HDACs), representing a promising strategy for developing new anticancer therapeutics . This product is intended for research and laboratory use only. It is not intended for human or veterinary, household, or drug use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H14FN3O2/c22-16-10-6-9-15(13-16)20(26)24-25-19(14-7-2-1-3-8-14)23-18-12-5-4-11-17(18)21(25)27/h1-13H,(H,24,26)

InChI Key

KUTKIAUFLPAABT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Formation of 2-Thioxoquinazolin-4(3H)-one

The synthesis begins with substituted anilines reacting with carbon disulfide and sodium hydroxide in dimethyl sulfoxide (DMSO) to form dithiocarbamic acid intermediates. Subsequent treatment with dimethyl sulfate yields 3-(substituted phenyl)-2-thioxoquinazolin-4(3H)-ones. For example, 3-(4-fluorophenyl)-2-thioxoquinazolin-4(3H)-one is synthesized in 65–75% yield after recrystallization from ethanol.

Hydrazine Substitution for 2-Hydrazinyl Derivatives

The thioxo group is replaced with hydrazine by refluxing the intermediate with hydrazine hydrate in dimethylformamide (DMF) catalyzed by potassium carbonate. This step produces 3-(4-fluorophenyl)-2-hydrazinylquinazolin-4(3H)-one, a precursor for further functionalization.

Coupling with 3-Fluorobenzoyl Chloride

The final step involves reacting the hydrazinylquinazolinone with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound. Yields for analogous reactions range from 68% to 75%.

Table 1: Key Parameters for Multistep Synthesis

StepReagents/ConditionsYield (%)
Dithiocarbamate formationCS₂, NaOH, DMSO, 0–5°C70–75
Hydrazine substitutionNH₂NH₂·H₂O, K₂CO₃, DMF, reflux65–70
Benzamide coupling3-Fluorobenzoyl chloride, Et₃N, THF68–75

Base-Promoted SNAr Reaction for Direct Cyclization

Mechanism of SNAr-Based Quinazolinone Formation

A transition-metal-free method employs cesium carbonate in DMSO to promote the SNAr reaction between ortho-fluorobenzamides and amides. The fluorine atom at the ortho position activates the benzamide for nucleophilic attack, followed by cyclization to form the quinazolinone ring.

Application to Target Compound Synthesis

Using 2-fluoro-N-(3-fluorobenzoyl)benzamide and aniline derivatives, this method achieves direct annulation. For instance, refluxing 2-fluoro-N-(3-fluorobenzoyl)benzamide with aniline in DMSO at 135°C for 24 hours yields 3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide in 70% yield after column chromatography.

Table 2: Optimization of SNAr Conditions

ParameterOptimal ConditionYield (%)
BaseCs₂CO₃ (2.5 equiv)70
SolventDMSO70
Temperature135°C70
Time24 hours70

Hydrazide-Mediated Cyclocondensation

Synthesis of Hydrazide Intermediates

Hydrazides are prepared by reacting methyl esters of 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid with hydrazine hydrate. For example, methyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate reacts with hydrazine in methanol to form the corresponding hydrazide in 75% yield.

Thiazolidinone Ring Formation

The hydrazide intermediate undergoes cyclocondensation with thioglycolic acid in 1,4-dioxane under reflux. This step introduces the thiazolidinone moiety, which is subsequently functionalized with 3-fluorobenzamide via Schiff base formation.

Green Chemistry Approaches Using Deep Eutectic Solvents

Microwave-Assisted One-Pot Synthesis

A sustainable method utilizes choline chloride-urea deep eutectic solvent (DES) under microwave irradiation. Anthranilic acid, 3-fluoroaniline, and trimethyl orthobenzoate react at 100°C for 20 minutes to form the quinazolinone core, followed by benzamide coupling. This approach achieves yields of 65–70% with reduced reaction times.

Advantages Over Conventional Methods

  • Solvent Efficiency : DES eliminates volatile organic solvents.

  • Energy Savings : Microwave irradiation reduces reaction time by 80%.

  • Scalability : Demonstrated for gram-scale synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

MethodYield (%)TimeKey Advantage
Multistep Synthesis68–7548–72 hHigh purity via recrystallization
SNAr Reaction7024 hTransition-metal-free
Green Chemistry65–7020 minEco-friendly, rapid

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halides in the presence of a base like NaOH or KOH.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to quinazoline derivatives, including 3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide. These compounds have shown significant activity against various bacterial strains and fungi.

  • Antibacterial Effects : In a study evaluating a series of quinazoline derivatives, compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Additionally, these derivatives have demonstrated antifungal activities, particularly against strains such as Candida albicans. The presence of electron-withdrawing groups in the structure has been correlated with enhanced antimicrobial potency .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cytotoxicity Assessment : A study conducted on synthesized quinazoline derivatives showed that several compounds, including those structurally similar to this compound, exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The mechanism of action is thought to involve the induction of apoptosis in cancer cells .
  • Molecular Hybridization : The combination of quinazoline and benzamide moieties in these compounds has led to the development of hybrid molecules that possess dual pharmacological activities, enhancing their efficacy as anticancer agents .

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative methods:

  • Domino Reactions : Recent research has introduced novel synthetic pathways involving domino reactions that efficiently produce quinazoline derivatives from readily available starting materials. This approach not only simplifies the synthesis but also improves yield and purity .
  • Oxidative Rearrangement : The use of oxidative rearrangement techniques has also been explored, allowing for the formation of complex structures with high functional group diversity. Such methodologies are crucial for developing new derivatives with enhanced biological activities .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Cytotoxic Study on Cancer Cell Lines : In an experimental setup, synthesized compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration in preclinical models .
  • Antimicrobial Screening : A comprehensive antimicrobial screening revealed that specific analogs demonstrated superior activity compared to traditional antibiotics, suggesting potential for development as new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting the biochemical pathways they regulate. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, and elimination of microbial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based Analogs

Compound 4d (3-Fluoro-N-(4-((3-Methyl-4-Oxo-3,4-Dihydroquinazolin-2-yl)Methoxy)Phenyl)Benzamide)
  • Structural Differences: The quinazolinone core in 4d includes a 3-methyl group and a methoxy-linked phenyl group, unlike the direct phenyl substitution in the target compound.
  • Biological Activity: Exhibits potent antiproliferative activity against multiple cancer cell lines (IC₅₀ values: 0.87–6.42 μM), surpassing Gefitinib, a known EGFR inhibitor . Induces apoptosis in MCF-7 cells and causes G2/M phase arrest. Molecular docking reveals strong hydrogen bonding with EGFRwt-TK, suggesting enhanced target engagement compared to non-fluorinated analogs .
Compound 11d (N-(4-Oxo-2-(2-(Phenylamino)Phenyl)Quinazolin-3(4H)-yl)Benzamide)
  • Structural Differences: Lacks the fluorine substituent but includes an additional phenylamino-phenyl group at the quinazolinone 2-position.
  • Physicochemical Properties: Higher melting point (>300°C) due to increased rigidity from the extended aromatic system .

Fluorinated Benzamide Derivatives

3-Fluoro-N-(2-Fluorophenyl)Benzamide
  • Structural Differences: Features a simpler benzamide scaffold without the quinazolinone moiety.
  • NMR Challenges : Severe spectral overlap in aromatic regions complicates proton assignment, a common issue in fluorinated benzamides .
3-Fluoro-N-(4-Iodo-2-Methylphenyl)Benzamide
  • Structural Differences : Incorporates an iodine atom and methyl group on the phenyl ring.

Physicochemical and Crystallographic Properties

Property Target Compound 3-Fluoro-N-(p-Tol-yl)Benzamide Compound 11d
Melting Point (°C) N/A >210 (decomp.) >300
Hydrogen Bonding Likely (amide N–H) N–H···O networks NH···O observed
Polymorphism Potential High (similar to 3-fluoro-N-(3-fluorophenyl)benzamide) Confirmed in analogs Not reported
  • Polymorphism : The presence of fluorine and planar aromatic systems increases the likelihood of multiple crystalline forms, impacting solubility and bioavailability .

Biological Activity

3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and therapeutic applications of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of various quinazoline derivatives with benzamide precursors. The method often includes refluxing the reactants in suitable solvents followed by purification through recrystallization or chromatography. For example, a study reported the synthesis of related quinazoline derivatives by refluxing N-(4-fluorobenzylidene)-4-(4-oxo-2-(4-substituted phenyl)-quinazolin-3(4H)-yl)benzo hydrazides with thioglycolic acid in dioxane .

Anticancer Properties

The primary biological activity observed for this compound is its anticancer effect. Various studies have demonstrated its efficacy against different cancer cell lines:

  • In vitro Studies : The compound has shown significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The MTT assay results indicated that it exhibits an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to its ability to inhibit key signaling pathways involved in tumor growth. For instance, it has been reported to act on the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antimicrobial Activity

Aside from its anticancer properties, this compound also displays antimicrobial activity. In vitro tests have shown that derivatives of quinazoline compounds exhibit superior antibacterial effects compared to antifungal activities .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AnticancerMCF-715
AnticancerA54920
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli12

Case Studies

  • Anticancer Activity : A study conducted on a series of quinazoline derivatives, including this compound, revealed that these compounds exhibited potent cytotoxicity against various cancer cell lines, with structure–activity relationship (SAR) studies indicating that specific substitutions significantly enhance their efficacy .
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to the active sites of target proteins involved in cancer progression, suggesting a strong potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide, and what are the critical reaction conditions?

Methodological Answer: The compound can be synthesized via microwave-assisted or conventional methods. For example, Grimmel's conditions (anthranilic acid derivatives reacting with substituted benzoyl chlorides) under microwave irradiation (80–120°C, 30–60 min) yield higher purity compared to reflux in ethanol (6–8 hours). Key steps include cyclization of the quinazolinone core and subsequent benzamide coupling. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and ESI-HRMS confirms structural integrity, with melting points (e.g., 260–265°C) serving as purity indicators .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer: Use 1H^1H-NMR to identify fluorine-induced splitting patterns (e.g., aromatic protons adjacent to fluorine show distinct coupling constants). 13C^{13}C-NMR helps differentiate carbonyl groups (quinazolinone C=O at ~170 ppm vs. benzamide C=O at ~165 ppm). FT-IR confirms amide bonds (N–H stretch at ~3300 cm1^{-1}, C=O at ~1680 cm1^{-1}). X-ray crystallography (e.g., CCDC deposition) resolves stereochemical uncertainties, as seen in analogous fluorinated benzamides .

Q. What are the key physicochemical properties relevant to solubility and formulation?

Methodological Answer: LogP values (calculated via HPLC) indicate moderate lipophilicity (~2.5–3.0), suggesting solubility in DMSO or ethanol. Thermal stability (TGA/DSC) shows decomposition >250°C. Aqueous solubility can be enhanced using cyclodextrin inclusion complexes or micellar surfactants (e.g., Tween-80) for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

Methodological Answer: Systematic substitution at the quinazolinone 2-phenyl group (e.g., electron-withdrawing groups like –NO2_2 or –CF3_3) enhances target binding. For example, fluorination at the benzamide meta-position (as in this compound) improves metabolic stability compared to para-fluoro analogs. Computational docking (AutoDock Vina) paired with in vitro IC50_{50} assays validates hypothesized interactions with kinase targets .

Q. What experimental strategies address contradictions in reported enzymatic inhibition data?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., kinase vs. phosphatase inhibition) may arise from assay conditions. Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 100 µM). Use orthogonal assays (SPR for binding kinetics, fluorescence polarization for competitive inhibition) to confirm target engagement. For example, conflicting data on bacterial PPTase inhibition () were resolved by testing under anaerobic vs. aerobic conditions .

Q. How can metabolic stability be assessed in preclinical studies?

Methodological Answer: Conduct microsomal stability assays (rat/human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. The trifluoromethyl group in related analogs shows reduced CYP3A4-mediated oxidation, extending half-life (t1/2_{1/2} >2 hours). Metabolite identification via HRMS/MS reveals hydroxylation at the quinazolinone 4-position as the primary degradation pathway .

Q. What computational tools predict off-target interactions for this compound?

Methodological Answer: Pharmacophore modeling (Schrödinger Phase) identifies potential off-targets like carbonic anhydrase IX. Molecular dynamics simulations (GROMACS) assess binding mode stability over 100 ns. Validate predictions with a panel of 50 kinases (Eurofins KinaseProfiler). For example, off-target inhibition of VEGFR2 (<10% at 1 µM) was predicted and confirmed experimentally .

Q. How do solvent effects influence crystallization for X-ray studies?

Methodological Answer: Slow vapor diffusion (acetonitrile/water, 3:1 v/v) yields single crystals suitable for X-ray diffraction. Disorder in the fluorophenyl group (observed in analog structures) is minimized by cryocooling to 150 K during data collection. Refinement with SHELXL resolves thermal motion artifacts .

Q. What strategies mitigate batch-to-batch variability in biological assays?

Methodological Answer: Implement QC protocols: HPLC purity >95% (C18 column, 254 nm), residual solvent analysis (GC-MS for DMF <500 ppm). For cell-based assays, pre-treat compounds with Chelex resin to remove trace metals that alter IC50_{50}. Use a master cell bank to minimize passage-related variability .

Q. How can isotopic labeling (e.g., 19F^{19}F19F-NMR) track compound distribution in vivo?

Methodological Answer: Synthesize 19F^{19}F-labeled analogs via Pd-catalyzed fluorination. Dynamic 19F^{19}F-NMR (500 MHz, TR=2 s) monitors real-time biodistribution in murine models. Compare with 18F^{18}F-PET imaging (SUVmax correlation R2^2 >0.85) to validate pharmacokinetic models .

Tables

Table 1. Key Synthetic Routes and Yields for Analogous Compounds

Reaction TypeConditionsYield (%)Purity (HPLC)
Microwave-assisted100°C, 45 min, DMF7898.5
Conventional refluxEthanol, 8 hours6595.2
Solid-phase synthesisHBTU activation, RT, 24 h8297.8

Table 2. Comparative Enzymatic Inhibition Profiles

Target EnzymeIC50_{50} (µM)Assay Type
Bacterial PPTase0.45 ± 0.12Fluorescence
Human Kinase X1.2 ± 0.3Radioactive
Carbonic Anhydrase IX>10SPR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.